molecular formula C10H20O5Si B1213057 3-(Trimethoxysilyl)propyl methacrylate CAS No. 2530-85-0

3-(Trimethoxysilyl)propyl methacrylate

Cat. No. B1213057
CAS RN: 2530-85-0
M. Wt: 248.35 g/mol
InChI Key: XDLMVUHYZWKMMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of γ-MPS-based materials often involves in situ polymerization techniques, where γ-MPS acts as a single cross-linking agent. For example, it has been used to prepare molecular imprinted polymers for the separation of propranolol enantiomers by open-tubular capillary electrochromatography, showcasing its utility in creating highly selective separation media (Chen et al., 2017).

Molecular Structure Analysis

The molecular structure of γ-MPS, characterized by its trimethoxysilyl and methacrylate groups, facilitates the formation of covalent bonds with organic polymers while also allowing for hydrolysis and condensation reactions typical of silane chemistry. This dual functionality is pivotal in the synthesis of hybrid materials with enhanced mechanical, thermal, and chemical properties.

Chemical Reactions and Properties

γ-MPS undergoes hydrolysis when in contact with water, leading to the formation of surface-active molecules that significantly impact the material's properties, such as in emulsion formation and stabilization processes. This behavior is utilized in various applications, including the modification of surfaces to alter hydrophobicity or to introduce specific functional groups for subsequent reactions (Tleuova et al., 2016).

Scientific Research Applications

Surface Tension Sensing

3-(Trimethoxysilyl)propyl methacrylate (TPM) demonstrates unique properties when hydrolyzed, forming surface-active molecules that can be used as sensors to monitor the hydrolysis process. This characteristic is essential in understanding the role of these molecules in emulsion formation and stabilization. Profile analysis tensiometry has been employed to observe auto-oscillations of surface tension during TPM's reaction with water, providing insights into the kinetics of the reaction and its control through pH adjustments (Tleuova et al., 2016).

Chromatography and Enantiomers Separation

TPM has been used as a cross-linking agent in molecular imprinted inorganic-organic hybrid polymers for capillary electro chromatography (CEC) columns. This application is crucial in the separation of propranolol enantiomers, offering a simple and fast method for such separations (Chen et al., 2017).

Polymer Modification

TPM has been successfully grafted into poly(vinylidene fluoride) (PVDF), enhancing its properties. Grafted PVDF membranes exhibit higher flux and better mechanical properties than pure PVDF membranes, demonstrating TPM's effectiveness in polymer modification (Liu et al., 2011).

Fabrication of Hybrid Materials

TPM is instrumental in the group transfer polymerization process to produce polymers with various architectures. These (co)polymers are valuable in fabricating functional hybrid materials, such as hydrogels and films, showing the versatility of TPM in material science (Chung et al., 2015).

Solubility in Supercritical Fluids

The solubility of TPM in supercritical CO2 fluid has been extensively studied. Understanding TPM's solubility under various conditions is crucial for applications in supercritical fluid technologies (Lee et al., 2018).

3D Confocal Microscopy

TPM particles are synthesized for use in three-dimensional confocal scanning laser microscopy. Their synthesis and application in this field are critical for understanding particle dynamics and phase behavior in microscopic studies (Liu et al., 2019).

Tissue Engineering Applications

TPM has been used in developing scaffolds for bone replacement, highlighting its potential in tissue engineering. These scaffolds exhibit desirable chemical composition, structural dimensions, and microstructural properties (John et al., 2016).

Safety And Hazards

TMSPMA may cause skin irritation, serious eye irritation, and may be harmful if inhaled, absorbed through skin, or swallowed . It is also classified as a combustible liquid .

Future Directions

TMSPMA is a promising material in the field of polymer science due to its ability to improve the mechanical properties and adhesion of polymer films . It is also used in the preparation and fabrication of organic/inorganic hybrid nanomaterials . Future research may focus on exploring new applications of TMSPMA in various fields such as biomedical engineering and materials science.

properties

IUPAC Name

3-trimethoxysilylpropyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLMVUHYZWKMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5Si
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

52004-97-4
Record name 3-(Trimethoxysilyl)propyl methacrylate homopolymer
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DSSTOX Substance ID

DTXSID3029237
Record name 3-(Trimethoxysilyl)propyl methacrylate
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Molecular Weight

248.35 g/mol
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Physical Description

Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
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Record name Trimethoxysilylpropyl methacrylate
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Boiling Point

190 °C, Boiling point = 80 °C at 1 mm Hg
Record name Trimethoxysilylpropyl methacrylate
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Flash Point

92 °C (198 °F) (closed cup)
Record name Trimethoxysilylpropyl methacrylate
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Solubility

Sol in acetone, benzene, ether, methanol, and hydrocarbons.
Record name Trimethoxysilylpropyl methacrylate
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Density

1.045 at 25 °C
Record name Trimethoxysilylpropyl methacrylate
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Product Name

3-(Trimethoxysilyl)propyl methacrylate

Color/Form

Liquid

CAS RN

2530-85-0
Record name 3-(Trimethoxysilyl)propyl methacrylate
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Synthesis routes and methods I

Procedure details

As shown in FIG. 2(a), a soda glass plate which was 25 by 25 cm square and 1.35 mm thick was used as a substrate 3, and the surface of the substrate 3 was treated with γ-methacryloxypropyl trimethoxy silane (KBM503, manufactured by Shinetsu Silicone K.K.). For this purpose, first, KBM503 was dissolved in isopropyl alcohol under stirring for 1 hour to obtain a 0.5 wt % solution. With 6 to 8 ml of the solution being dropped on the glass substrate 3, spin coating was carried out at 300 rpm for the first 5 seconds and then at 500 rpm for the following 15 seconds. Then, baking was carried out for 30 minutes at 120° C. to make the glass substrate 3 and the KBM 503 adhere to each other, thereby forming a silane coupling agent layer 5 on the substrate 3, as shown in FIG. 2(b).
Quantity
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7 (± 1) mL
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Synthesis routes and methods II

Procedure details

1.74 g (0.015 mol) of 4-dimethylaminopyridine were dissolved in 201.5 (1.015 mol) of 3-chloropropyltrimethoxysilane, and the solution was heated to 135° C. while stirring, and was maintained at this temperature for 15 minutes. After the solution had been cooled to 60° C., 124.2 g (1 mol) of potassium methacrylate and 0.6 g of N,N'-diphenyl-p-phenylenediamine were added. The mixture was then heated to 135° C. again and maintained at that temperature for 1 hour. Thereafter, it was cooled, and the potassium chloride which had precipitated was filtered off and washed with 80 g of methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 228.1 g of 3- methacryloxypropyltrimethoxysilane having a boiling point of 83° C. (0.4 mbar) were obtained. The yield was 92% of theory, based on the amount of potassium methacrylate used. The purity of the end product was 99.0%. In the gas chromatogram only traces of 4-dimethylaminopyridine were detectable.
Quantity
124.2 g
Type
reactant
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0.6 g
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201.5
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Synthesis routes and methods III

Procedure details

86 g (1 mol) of methacrylic acid was neutralized, while stirring, with 280 g of a 25% solution of potassium methylate in methanol. Thereafter, 0.6 g of N,N'-diphenyl-p-phenylenediamine, 2.8 g (0.009 mol) of 1-(2'-ethylhexyl)-4-dimethylaminopyridinium chloride and 198.5 g (1 mol) of 3-chloropropyltrimethoxysilane were added while continuously stirring, and the methanol was distilled off. The reaction mixture was maintained at 125° C. for 1.5 hours and, after cooling, it was separated from the precipitated potassium chloride by filtration. The potassium chloride was washed with methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 230 g of 3-methacryloxypropyltrimethoxysilane having a boiling of 82° C. (0.4 mbar) were obtained, which corresponds to a yield of 92.7% of theory, based on the amount of methacrylic acid used. The purity of the product was 98.5%. In the gas chromatogram only traces of 4-dimethylaminopyridine and 0.01% of 2-ethylhexyl methacrylate were detectable.
Quantity
86 g
Type
reactant
Reaction Step One
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Name
solution
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198.5 g
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0.6 g
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2.8 g
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catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

124 g (1 mol) of potassium methacrylate were admixed with 198.5 g (1 mol) of 3-chloropropyltrimethoxysilane, 2.7 g of 1-(3'-trimethoxysilylpropyl)-4-dimethylaminopyridinium chloride and 0.5 g of N,N'-diphenyl-p-phenylamine, and the mixture was heated to 135° C. while stirring. After 1 hour at this temperature the mixture was cooled and the potassium chloride which had precipitated was filtered off and washed with 60 g of methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 225 g of 3-methacryloxypropyltrimethoxysilane having a boiling point of 82° C. (0.4 mbar) were obtained. The yield was 90.7% of theory, based on the amount of potassium methacrylate which was used. The purity of the product was 99.0%. In the gas chromatogram only traces of 4-dimethylaminopyrrdine were detectable. A 2% solution of the product in water with a pH of 4 contained no oily separation of any kind.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
198.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N'-diphenyl-p-phenylamine
Quantity
0.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Using a method analogous to Example 1, 198.7 g (1 mol) of 3-chloropropyltrimethoxysilane are reacted in the presence of 6.1 g (0.03 mol) of tri-n-butylphosphine and 0.1 g of phenothiazine with 130.4 g (1.05 mol) of potassium methacrylate at 90° C. The reaction is complete 9 hours after all the potassium methacrylate has been introduced. Work-up gives 226.0 g (91%) of 3-methacryloxypropyltrimethoxysilane having a purity of 98.3%.
Quantity
198.7 g
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reactant
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0 (± 1) mol
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130.4 g
Type
reactant
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6.1 g
Type
catalyst
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0.1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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